2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole
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Overview
Description
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, thienyl, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole typically involves multi-step reactions. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with ethyl chloroacetate to form an ester intermediate. This intermediate undergoes cyclization with thiosemicarbazide to yield the oxadiazole ring. Finally, the thienyl group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Thienyl-containing compounds: Molecules featuring the thienyl group, which may exhibit similar electronic properties.
Uniqueness
The uniqueness of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural diversity makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-4-5-21-13(8)14-16-15-11(20-14)7-12(19)18-10(3)6-9(2)17-18/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVLSOZARPWTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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